molecular formula C11H16ClNO2 B13310503 4-Chloro-2-{[(1-hydroxybutan-2-yl)amino]methyl}phenol

4-Chloro-2-{[(1-hydroxybutan-2-yl)amino]methyl}phenol

Cat. No.: B13310503
M. Wt: 229.70 g/mol
InChI Key: YGMAKENSWRMOLK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-{[(1-hydroxybutan-2-yl)amino]methyl}phenol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorophenol and 1-hydroxybutan-2-amine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction.

    Formation of Intermediate: The initial reaction between 4-chlorophenol and 1-hydroxybutan-2-amine leads to the formation of an intermediate compound.

    Final Product: The intermediate compound undergoes further reactions, such as aminomethylation, to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-{[(1-hydroxybutan-2-yl)amino]methyl}phenol can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.

    Substitution: The chloro group can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Substitution reactions often require the use of nucleophiles, such as sodium alkoxides or Grignard reagents, under appropriate conditions.

Major Products Formed

Scientific Research Applications

4-Chloro-2-{[(1-hydroxybutan-2-yl)amino]methyl}phenol has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Studied for its potential therapeutic applications, including drug development and pharmacological research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-2-{[(1-hydroxybutan-2-yl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-{[(1-hydroxyethyl)amino]methyl}phenol: Similar structure with a hydroxyethyl group instead of a hydroxybutan-2-yl group.

    4-Chloro-2-{[(1-hydroxypropyl)amino]methyl}phenol: Similar structure with a hydroxypropyl group instead of a hydroxybutan-2-yl group.

Uniqueness

4-Chloro-2-{[(1-hydroxybutan-2-yl)amino]methyl}phenol is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds .

Properties

Molecular Formula

C11H16ClNO2

Molecular Weight

229.70 g/mol

IUPAC Name

4-chloro-2-[(1-hydroxybutan-2-ylamino)methyl]phenol

InChI

InChI=1S/C11H16ClNO2/c1-2-10(7-14)13-6-8-5-9(12)3-4-11(8)15/h3-5,10,13-15H,2,6-7H2,1H3

InChI Key

YGMAKENSWRMOLK-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)NCC1=C(C=CC(=C1)Cl)O

Origin of Product

United States

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